molecular formula C8H8O5 B3045583 Methyl 2,3,5-trihydroxybenzoate CAS No. 110361-76-7

Methyl 2,3,5-trihydroxybenzoate

Cat. No.: B3045583
CAS No.: 110361-76-7
M. Wt: 184.15 g/mol
InChI Key: IVQFXTVSPXRACF-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trihydroxybenzoate (CAS 110361-76-7) is a valuable benzoic acid derivative used primarily as an analytical standard and in pharmaceutical research. This compound serves as a key analytical standard for High-Performance Liquid Chromatography (HPLC) applications, enabling accurate compound identification, method development, and quality control in analytical laboratories. Within drug discovery and development, it functions as a useful research chemical for exploring structure-activity relationships and developing novel therapeutic agents, particularly as a synthetic precursor or structural analog to biologically active compounds. Researchers investigating phenolic compounds utilize this chemical for its structural properties as a trihydroxybenzoate ester. Available as a high-purity material, it is characterized by its molecular formula C8H8O5 and molecular weight of 184.15 g/mol. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use. Handle with appropriate safety precautions, referring to the material safety data sheet for specific handling and storage requirements.

Properties

IUPAC Name

methyl 2,3,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,9-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQFXTVSPXRACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552917
Record name Methyl 2,3,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110361-76-7
Record name Methyl 2,3,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,5-trihydroxybenzoate can be synthesized through the esterification of 2,3,5-trihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-trihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as acetylation or methylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acetyl chloride or methyl iodide can be used for acetylation and methylation, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Acetylated or methylated products.

Scientific Research Applications

Methyl 2,3,5-trihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an antioxidant in various chemical reactions.

    Biology: Studied for its antimicrobial and anti-inflammatory properties, making it useful in biological assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Employed as a preservative and antioxidant in food and cosmetic products.

Mechanism of Action

The mechanism of action of methyl 2,3,5-trihydroxybenzoate involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in inflammatory pathways. By reducing oxidative damage and inflammation, the compound exerts its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Methyl 2,3,5-Trihydroxybenzoate and Analogous Compounds
Compound Name CAS RN Hydroxyl Positions Melting Point (°C) Key Applications/Activities
This compound Not listed 2, 3, 5 Data unavailable Hypothesized antimicrobial activity (inferred from analogs)
Methyl gallate (3,4,5-trihydroxybenzoate) 99-24-1 3, 4, 5 199–203 Antioxidant, antimicrobial
Methyl 3,5-dihydroxybenzoate Not listed 3, 5 Data unavailable Intermediate in synthesis of lipid derivatives
2,4,5-Trimethoxybenzoic acid 111139-55-0 Methoxy at 2,4,5 Data unavailable Synthetic precursor for pharmaceuticals

Key Observations :

  • Methyl gallate (3,4,5-trihydroxy) is well-characterized, with a melting point of 199–203°C and documented roles in antioxidant and antimicrobial applications .
  • Methyl 3,5-dihydroxybenzoate serves as a precursor for alkoxy lipid derivatives, highlighting the utility of 3,5-substitution in modulating lipid interactions .
  • 2,4,5-Trimethoxybenzoic acid demonstrates how methoxy substituents (vs.
Table 2: Antimicrobial Activity of Selected Benzoate Derivatives (128 μg/mL)
Compound E. coli Inhibition (%) S. aureus Inhibition (%) Source
Methyl gallate 50.86 Not tested
Methyl 2,3,4-trihydroxybenzoate derivative 33.05 Not tested
3,4,6-Tri-O-galloyl-β-D-glucose 48.99 Not tested

Key Findings :

  • Methyl gallate exhibits stronger antimicrobial activity against E. coli (50.86% inhibition) compared to the 2,3,4-trihydroxybenzoate derivative (33.05%), suggesting that hydroxyl group positioning (3,4,5 vs. 2,3,4) influences efficacy .
  • The 3,4,5-substitution pattern in methyl gallate may enhance interaction with bacterial membranes or enzymes due to optimized hydrogen-bonding geometry.

Functional Group Impact on Bioactivity

  • Hydroxyl vs.
  • Substitution Patterns : The 3,5-dihydroxy configuration in methyl 3,5-dihydroxybenzoate facilitates etherification for lipid-length optimization in trehalose analogs, critical for metabolic studies .

Biological Activity

Methyl 2,3,5-trihydroxybenzoate, commonly known as methyl gallate, is a phenolic compound that has garnered significant attention due to its diverse biological activities. This article explores its biological properties, including its antioxidant, antimicrobial, anti-inflammatory, and antiviral effects, supported by various studies and case analyses.

Chemical Structure and Properties

Methyl gallate is derived from gallic acid and is characterized by three hydroxyl groups attached to a benzene ring. Its chemical formula is C8H8O5C_8H_8O_5 with a molecular weight of 184.15 g/mol. The presence of multiple hydroxyl groups contributes to its reactivity and biological activity.

Antioxidant Activity

Methyl gallate exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which helps in reducing oxidative stress and preventing cellular damage. Studies indicate that methyl gallate can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 1: Antioxidant Activity of Methyl Gallate

StudyMethodFindings
Abeysinghe et al. (2021)DPPH AssaySignificant reduction in DPPH radical concentration
Khan et al. (2022)Lipid Peroxidation AssayInhibition of lipid peroxidation by 70% at 100 µg/mL

Antimicrobial Activity

Methyl gallate has demonstrated antimicrobial effects against various pathogens. It exhibits activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways.

Table 2: Antimicrobial Efficacy of Methyl Gallate

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
C. albicans30 µg/mL

Anti-inflammatory Properties

Methyl gallate has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly beneficial in the treatment of inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In a study investigating the effects of methyl gallate on induced paw edema in rats, it was found that administration significantly reduced swelling compared to control groups . The reduction was attributed to the inhibition of inflammatory mediators.

Antiviral Activity

Recent studies have highlighted the antiviral potential of methyl gallate against herpes simplex virus (HSV). It acts as a specific inhibitor, reducing viral replication in vitro. This was demonstrated through plaque reduction assays where methyl gallate effectively inhibited HSV-2 replication .

Table 3: Antiviral Efficacy of Methyl Gallate

Virus TypeIC50 (µg/mL)Mechanism
HSV-210Inhibition of viral entry and replication

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 2,3,5-trihydroxybenzoate with high yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 2,3,5-trihydroxybenzoic acid using methanol under acidic catalysis. Key steps include:
  • Protection of hydroxyl groups : Use acetyl or benzyl protecting groups to prevent side reactions during esterification .
  • Reagent selection : Employ coupling agents like DIPEA (N,N-diisopropylethylamine) to enhance reaction efficiency, as demonstrated in analogous triazine-based ester syntheses .
  • Temperature control : Maintain 35–50°C to balance reaction rate and byproduct formation .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (≥95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • 1H/13C NMR : Identify hydroxyl protons (~8–12 ppm, broad) and ester carbonyl signals (~165–170 ppm) .
  • FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).
  • Purity assessment :
  • HPLC : Use a C18 column with UV detection at 270 nm; mobile phase = methanol:water (70:30, 0.1% formic acid) .
  • Melting point : Compare observed mp (e.g., ~150–160°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can researchers assess the antioxidant activity of this compound in vitro?

  • Methodological Answer :
  • DPPH assay : Dissolve the compound in DMSO, mix with DPPH solution (0.1 mM in ethanol), and measure absorbance at 517 nm after 30 min. Calculate IC50 values using dose-response curves .
  • FRAP assay : Incubate samples with FRAP reagent (ferric-TPTZ complex) and measure absorbance at 593 nm. Compare to ascorbic acid standards .
  • Controls : Include Trolox or gallic acid as positive controls. Ensure solvent controls (DMSO <1%) to avoid interference .

Q. What strategies can mitigate oxidative degradation of this compound in aqueous solutions?

  • Methodological Answer :
  • pH optimization : Stabilize the compound at pH 4–6 (prevents deprotonation of hydroxyl groups, reducing radical formation) .
  • Antioxidant additives : Incorporate 0.01% BHT (butylated hydroxytoluene) or ascorbic acid in storage buffers .
  • Storage conditions : Use amber vials at –20°C under nitrogen to minimize light/oxygen exposure .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Purity verification : Re-analyze samples via HPLC to rule out impurities (e.g., unreacted starting materials) .
  • Assay standardization : Ensure consistent protocols (e.g., DPPH concentration, incubation time) across studies .
  • Data visualization tools : Use platforms like Plotly or OriginLab to cross-validate dose-response curves and statistical significance .
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Q. What factors influence the photostability of this compound, and how can they be controlled?

  • Methodological Answer :
  • Light exposure studies : Conduct accelerated degradation tests under UV (254 nm) and visible light. Monitor via HPLC .
  • Protective packaging : Use amber glassware and oxygen-scavenging caps during storage .
  • Additives : Incorporate UV absorbers (e.g., titanium dioxide) in formulations to reduce photodegradation .

Experimental Design Challenges

Q. How to address low yields in esterification reactions of trihydroxybenzoic acids?

  • Methodological Answer :
  • Catalyst optimization : Replace H2SO4 with milder acids (e.g., p-toluenesulfonic acid) or enzymatic catalysts (lipases) to reduce side reactions .
  • Solvent selection : Use anhydrous DMF or THF to enhance solubility and suppress hydrolysis .
  • Moisture control : Employ molecular sieves or inert gas purging to prevent water-induced ester cleavage .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,3,5-trihydroxybenzoate
Reactant of Route 2
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Methyl 2,3,5-trihydroxybenzoate

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